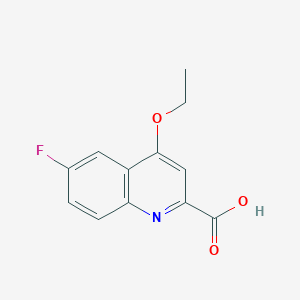

4-Ethoxy-6-fluoroquinoline-2-carboxylic acid

Description

Properties

IUPAC Name |

4-ethoxy-6-fluoroquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-17-11-6-10(12(15)16)14-9-4-3-7(13)5-8(9)11/h3-6H,2H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKMRHYNUIXZLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Ethoxy-6-fluoroquinoline-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the ethoxy group: This step involves the ethylation of the quinoline core using ethyl iodide in the presence of a base such as potassium carbonate.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques .

Chemical Reactions Analysis

4-Ethoxy-6-fluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom, forming new derivatives.

Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts, forming esters.

Scientific Research Applications

Antibacterial Activity

Fluoroquinolones, including 4-ethoxy-6-fluoroquinoline-2-carboxylic acid, are primarily used as antibacterial agents. They target bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. Recent studies indicate that this compound exhibits significant activity against a range of Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae .

Table 1: Antibacterial Efficacy Against Various Bacteria

| Bacteria | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| E. coli | 4 |

| Klebsiella pneumoniae | 8 |

| Pseudomonas aeruginosa | 32 |

The compound has shown promising results in overcoming resistance mechanisms present in certain bacterial strains, making it a valuable candidate for further development in antibiotic therapies .

Drug Development and Optimization

Research has focused on optimizing the structure of fluoroquinolone derivatives to enhance their pharmacological properties. The introduction of various substituents at specific positions on the quinolone scaffold can significantly affect their activity and selectivity .

Case Study: Structure-Activity Relationship (SAR)

A study evaluated several derivatives of quinolone compounds, including this compound. The findings suggested that modifications at the C6 position greatly influence antibacterial potency and spectrum .

Potential in Treating Resistant Infections

With increasing antibiotic resistance globally, compounds like this compound are being investigated for their potential to treat resistant infections. Its efficacy against resistant strains of bacteria highlights its importance in current research aimed at developing novel therapeutic agents .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is essential for its application in clinical settings. Studies suggest that modifications to its molecular structure can improve its bioavailability and absorption in the human body, which are critical factors for effective drug formulation .

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-fluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with DNA replication processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features and biological activities of 4-ethoxy-6-fluoroquinoline-2-carboxylic acid with analogous quinoline derivatives:

*Molecular weights calculated from empirical formulas.

Physicochemical Properties

- Solubility: Carboxylic acid derivatives (e.g., this compound) demonstrate higher aqueous solubility compared to ester or ether analogs, aiding oral bioavailability .

- Thermal Stability: The melting point of this compound (205°C) suggests greater crystalline stability than compounds with bulkier substituents (e.g., benzothiazolylmethoxy), which may exhibit lower melting points .

Pharmacological Considerations

- Dosage Range: Quinoline derivatives for hyperglycemia management typically span 0.5–1000 mg, adjusted for substituent effects on potency and metabolism .

- Sodium Salt Derivatives: Sodium salts (e.g., 4-(4-bromo-2-fluorobenzyloxy)-6-methoxyquinoline-2-carboxylic acid sodium salt) are employed to enhance solubility and dissolution rates .

Biological Activity

4-Ethoxy-6-fluoroquinoline-2-carboxylic acid (C12H10FNO3) is a derivative of quinoline, an important class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, antibacterial and anticancer properties, and potential applications in medicinal chemistry.

This compound is synthesized through several steps, commonly starting from aniline derivatives. The synthesis typically involves:

- Formation of the quinoline core via Skraup synthesis.

- Ethylation using ethyl iodide to introduce the ethoxy group.

- Fluorination to incorporate the fluorine atom at the 6-position.

These steps can be optimized using continuous flow reactors to enhance yield and reduce costs.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Key mechanisms include:

- Inhibition of DNA Gyrase and Topoisomerase IV : These enzymes are crucial for bacterial DNA replication. The compound exhibits varying levels of potency against these targets, with studies indicating that it is less potent than traditional fluoroquinolones like ciprofloxacin but still shows significant activity against Gram-negative bacteria .

- Antimicrobial Activity : The compound has demonstrated in vitro antibacterial effects against various pathogens, including E. coli and Klebsiella pneumoniae. Its Minimum Inhibitory Concentration (MIC) values indicate promising antibacterial properties comparable to established antibiotics .

Antibacterial Properties

The antibacterial efficacy of this compound has been evaluated in several studies:

The compound exhibits bactericidal action by disrupting nucleic acid synthesis and protein production pathways, leading to cell death.

Anticancer Activity

Research indicates that derivatives of quinoline, including this compound, may possess anticancer properties. These compounds can inhibit cancer cell proliferation by interfering with cellular signaling pathways and promoting apoptosis in various cancer cell lines. Studies have shown that similar compounds exhibit cytotoxic effects against breast cancer and leukemia cells, suggesting potential applications in cancer therapy .

Case Studies

- Study on Antibacterial Activity : A study assessed the antibacterial activity of various quinolone derivatives, including this compound, demonstrating its effectiveness against multi-drug resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound showed a significant reduction in biofilm formation, which is crucial for the treatment of chronic infections .

- Anticancer Evaluation : In vitro studies have shown that quinoline derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. This suggests that this compound may also possess similar properties, warranting further investigation into its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for 4-ethoxy-6-fluoroquinoline-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of fluoroquinoline derivatives typically involves cyclization of substituted anilines with β-keto esters, followed by halogenation and functional group modifications. For this compound, key steps include:

- Cyclization : Ethyl 3-ethoxy-4-fluoroanthranilate derivatives are cyclized under acidic conditions (e.g., polyphosphoric acid) to form the quinoline core .

- Fluorination : Direct fluorination at the 6-position may require electrophilic fluorinating agents (e.g., Selectfluor®) in anhydrous solvents like acetonitrile .

- Carboxylic Acid Formation : Hydrolysis of ester groups under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid moiety.

Optimization : Yield depends on temperature control during cyclization (70–90°C optimal) and stoichiometric ratios of fluorinating agents. Impurities from incomplete hydrolysis can be minimized via reflux duration adjustments .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR are critical for confirming substituent positions. The 6-fluoro group shows a characteristic deshielded peak (~δ 140–150 ppm in F NMR) .

- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) coupled with ESI-MS detects molecular ions ([M+H] at m/z 265.2) and validates purity (>95%) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated for analogous fluoroquinoline carboxylates .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) often arise from:

- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times. Standardize protocols using CLSI guidelines .

- Solubility Effects : Low aqueous solubility may reduce apparent activity. Use co-solvents (DMSO ≤1%) or nanoformulations to improve bioavailability .

- Metabolite Interference : HPLC-MS metabolomic profiling identifies active metabolites, distinguishing parent compound effects from secondary products .

Q. What computational strategies are recommended to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., DNA gyrase). Focus on the 2-carboxylic acid group’s role in metal ion chelation .

- QSAR Models : Train models with descriptors like LogP, polar surface area, and H-bond acceptors. Validate against experimental IC values for antimicrobial activity .

- DFT Calculations : Analyze electron density maps (Gaussian 09) to predict reactivity at the 4-ethoxy and 6-fluoro positions .

Q. How can researchers optimize the synthesis to reduce byproducts from competing substitution reactions?

Methodological Answer: Competing nucleophilic substitutions at the 2- and 4-positions can be mitigated by:

- Protecting Groups : Temporarily protect the 2-carboxylic acid with tert-butyl esters during fluorination .

- Solvent Control : Use polar aprotic solvents (DMF, DMSO) to favor SNAr mechanisms at the 6-position .

- Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces ethoxy groups post-cyclization, avoiding side reactions .

Data Analysis and Reproducibility

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies?

Methodological Answer:

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC and Hill slopes.

- ANOVA with Tukey’s Test : Compare means across multiple concentrations; p < 0.05 indicates significance .

- Robustness Testing : Replicate experiments across independent labs to assess inter-laboratory variability .

Safety and Handling

Q. What precautions are necessary when handling this compound due to potential toxicity?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fluorinated intermediates .

- Waste Disposal : Neutralize acidic byproducts with NaHCO before disposal .

Interdisciplinary Applications

Q. How can this compound be integrated into materials science research?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.